

Application Notes and Protocols for the Analytical Characterization of Tenofovir (PMPA)

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Compound of Interest

Compound Name: **T-1-Pmpa**
Cat. No.: **B12367209**

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Note: The request specified "T-1-Pmpa." Based on the search results, it is highly probable that this refers to Tenofovir, commonly known as PMPA ((R)-9-[2-(Phosphonomethoxy)propyl]adenine), a key antiviral drug. These application notes are based on the analytical methods for the characterization of Tenofovir (PMPA).

Introduction

Tenofovir (PMPA) is a nucleotide analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and hepatitis B.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) As a crucial active pharmaceutical ingredient (API), its rigorous analytical characterization is paramount to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for the physicochemical and biological characterization of Tenofovir (PMPA).

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of PMPA and identifying any process-related impurities or degradation products.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from established methods for the analysis of Tenofovir Alafenamide and its impurities, including PMPA.[6]

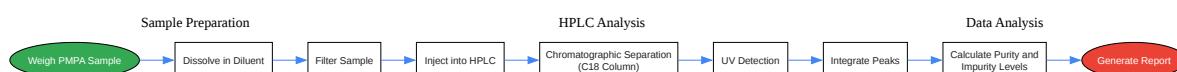
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 (250 mm x 4.6 mm, 5 μ m).[6]
- Mobile Phase A: Buffer solution: acetonitrile: purified water (20:2:78 v/v/v).[6]
- Mobile Phase B: Solvent mixture and purified water (75:25 v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 40 °C.[6]
- Injection Volume: 20 μ L.[6]
- Detection: UV at a specified wavelength (typically around 260 nm for purine analogues).
- Sample Preparation: Dissolve a precisely weighed amount of PMPA in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.

Data Presentation: HPLC Retention Times

The following table summarizes the relative retention times (RRT) of potential impurities observed during PMPA analysis.[5]

| Compound | Relative Retention Time (RRT) |
|------------|-------------------------------|
| PMPA | 1.00 |
| Impurity 1 | 0.38 |
| Impurity 2 | 0.64 |
| Impurity 3 | 1.2 |
| Impurity 4 | 1.4 |
| Impurity 5 | 1.49 |
| Impurity 6 | 1.51 |
| Impurity 7 | 1.6 |
| Impurity 8 | 1.8 |
| Impurity 9 | 1.9 |

Workflow for HPLC Analysis of PMPA



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Caption: Workflow for PMPA purity analysis using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of PMPA and the identification of its impurities.

Experimental Protocol: ^1H NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated water (D_2O).[\[7\]](#)
- Sample Preparation: Dissolve the PMPA sample in D_2O .
- Data Acquisition: Acquire the ^1H NMR spectrum.

Data Presentation: ^1H NMR Chemical Shifts for a PMPA-related Impurity

The following table presents the characteristic ^1H NMR data for a PMPA-related impurity.[\[7\]](#)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|--------------------------------|---------------|-------------|----------------------------|
| 8.35 | s | 2H | Adenine H-2 |
| 4.15-4.30 | m | 4H | CH_2OP |
| 1.25 | d, $J=6.8$ Hz | 6H | $\text{CH}(\text{CH}_3)_2$ |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of PMPA, further confirming its identity.

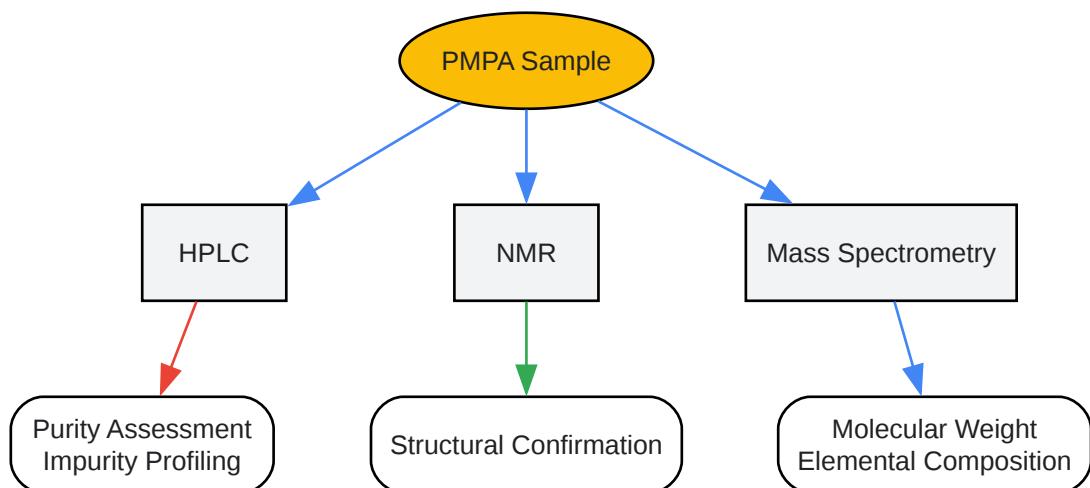
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Instrumentation: An ESI-MS system, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Positive ion mode is common for this type of compound.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$.

Data Presentation: Mass Spectrometry Data for a PMPA-related Impurity

| Technique | m/z | Molecular Formula |
|-------------------|--------------------------|---|
| ESI-MS | 556.4 [M+H] ⁺ | C ₁₈ H ₂₆ N ₁₀ O ₇ P ₂ |
| HRMS (exact mass) | 556.14611720 | C ₁₈ H ₂₆ N ₁₀ O ₇ P ₂ |

Logical Relationship of Analytical Techniques for PMPA Characterization



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Caption: Interrelation of analytical techniques for PMPA characterization.

Biological Activity Assays

The biological activity of PMPA is a critical attribute. While direct antiviral assays against HIV or HBV reverse transcriptase are the definitive measure of its function, related assays for enzymes involved in similar biological pathways can also be informative. The following protocols describe general enzymatic assays that can be adapted to assess the inhibitory activity of compounds like PMPA.

Plasminogen Activation Assay

This assay spectrophotometrically measures the activation of plasminogen to plasmin, a process that can be inhibited by certain compounds.^[8]

Experimental Protocol

- Reagents:
 - Plasminogen (0.24 µM)
 - Plasmin-specific chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA.2HCl) (1.3 µM)
 - Tissue Plasminogen Activator (tPA) (0.5 µg/mL)
 - PMPA (or other test inhibitor) at various concentrations
 - 50 mM PBS containing 150 mM NaCl and 0.01% Tween 80, pH 7.3
- Procedure:
 - Combine plasminogen, S-2251, and the test inhibitor in the PBS buffer.
 - Initiate the reaction by adding tPA.
 - Monitor the rate of plasmin production by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) due to the cleavage of the chromogenic substrate.
 - Calculate the inhibitory activity of PMPA by comparing the reaction rate in the presence and absence of the compound.

Fibrin Clot Lysis Assay

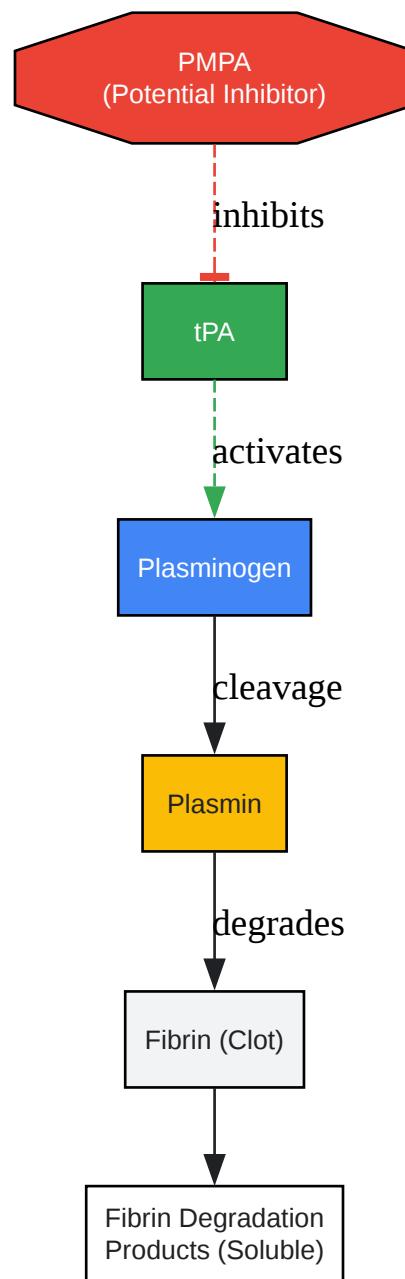
This assay evaluates the fibrinolytic activity, which can be modulated by inhibitors of the plasminogen activation system.[\[8\]](#)

Experimental Protocol

- Materials:
 - Fibrin-containing agarose plates
 - Thrombin
 - Fibrinogen

- Tris buffer (pH 7.3)
- tPA
- PMPA (or other test inhibitor)
- Procedure:
 - Prepare fibrin-agarose gel plates by mixing dissolved agarose with fibrinogen and thrombin.
 - Create wells in the solidified gel.
 - Add a mixture of tPA and the test inhibitor (PMPA) at various concentrations to the wells.
 - Incubate the plates overnight at 37°C.
 - Measure the diameter of the clear zone of fibrin lysis around each well.
 - Determine the inhibitory effect of PMPA by comparing the size of the lysis zone to a control without the inhibitor.

Signaling Pathway for Fibrinolysis and Potential Inhibition

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Caption: Simplified pathway of fibrinolysis and potential inhibition point.

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